molecular formula C21H17NO5 B2654084 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate CAS No. 898406-14-9

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

Cat. No.: B2654084
CAS No.: 898406-14-9
M. Wt: 363.369
InChI Key: MECNNLAODLMFEI-UHFFFAOYSA-N
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Description

The compound 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a coumarin derivative featuring a benzofuran substituent at the 4-position and a dimethylcarbamate ester at the 6-position. Coumarins are heterocyclic aromatic compounds known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-12-8-18-14(10-17(12)27-21(24)22(2)3)15(11-20(23)26-18)19-9-13-6-4-5-7-16(13)25-19/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECNNLAODLMFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)N(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves multiple steps, starting with the construction of the benzofuran and chromenone ringsThe final step involves the carbamation reaction, where a dimethylcarbamate group is introduced using reagents such as dimethylcarbamoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate involves its interaction with specific molecular targets. The benzofuran and chromenone rings can intercalate with DNA, disrupting its function and leading to cell death. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ primarily in the substituent at the 6-position of the coumarin scaffold. Below is a comparative analysis:

Compound Name Substituent at 6-position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (dimethylcarbamate) Dimethylcarbamate C₂₁H₁₇NO₆ ~379.36* Hypothesized enhanced solubility due to polar carbamate group
4-(1-Benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate Cyclopropanecarboxylate C₂₂H₁₆O₅ 360.36 Higher lipophilicity (cyclopropane ester)
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime Carbaldehyde oxime C₁₁H₉NO₄ 219.19 Anti-diabetic activity (IC₅₀ = 12.3 μM against α-glucosidase)
7-Methoxy-2-oxo-2H-chromene-6-carbaldehyde Carbaldehyde C₁₁H₈O₄ 204.18 Fluorescence properties (aldehyde group enhances conjugation)

*Calculated based on analogous compounds.

Key Observations:
  • Lipophilicity : The cyclopropanecarboxylate analog (LogP ~3.5) is more lipophilic than the dimethylcarbamate derivative (estimated LogP ~2.8), influencing membrane permeability and bioavailability.
  • Synthetic Accessibility: The dimethylcarbamate group can be introduced via carbamate coupling reactions, similar to the DIPEA-mediated synthesis described for morpholinoethyl derivatives.

Structural and Electronic Effects

  • Benzofuran vs. Simple Coumarins : The benzofuran moiety in the target compound and its cyclopropanecarboxylate analog enhances rigidity and π-stacking capabilities compared to simpler coumarins (e.g., 7-methoxy derivatives).
  • Carbamate vs.

Crystallographic and Computational Insights

  • Crystal Packing : Analogous cyclopropanecarboxylate derivatives exhibit planar coumarin-benzofuran systems, favoring dense crystal packing and high melting points (>200°C).
  • DFT Studies : For the carbaldehyde oxime analog, computational modeling revealed charge delocalization across the coumarin ring, correlating with its α-glucosidase inhibitory activity.

Biological Activity

The compound 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural features from both benzofuran and chromenone derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Structural Characteristics

The molecular formula of the compound is C23H21N1O5C_{23}H_{21}N_{1}O_{5} with a molecular weight of approximately 391.4165 g/mol. The structural elements include:

  • Benzofuran moiety : Known for its presence in various biologically active compounds.
  • Chromenone core : Associated with numerous therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance:

  • Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including ovarian (A2780), breast (MCF-7), and prostate (PC-3) cancer cells .
  • A study indicated that certain benzofuran-based compounds exhibited IC50 values as low as 11 µM against human ovarian cancer cells, suggesting strong anticancer efficacy.

Anti-inflammatory Properties

The compound may exert anti-inflammatory effects by modulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB. Benzofuran derivatives have been documented to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties . Research has shown that compounds similar to this compound can inhibit bacterial growth and exhibit antifungal activities .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating pathways involving p53 or caspases.
  • Cytokine Modulation : It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Antioxidant Activity : The compound may scavenge free radicals and enhance the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress.

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AnticancerSignificant inhibition of cancer cell lines (IC50 ~ 11 µM)
Anti-inflammatoryModulates cytokine production; inhibits NF-kB pathway
AntimicrobialInhibits bacterial and fungal growth

Case Studies

  • Anticancer Study : A series of benzofuran derivatives were synthesized and tested against ovarian cancer cells, revealing that some compounds had IC50 values under 12 µM, indicating promising anticancer activity .
  • Inflammation Model : In vivo studies demonstrated that compounds with a similar structure significantly reduced inflammatory markers in animal models of arthritis.

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